

Preclinical Profile of BMS-599626 Dihydrochloride: A Pan-HER Kinase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BMS-599626 dihydrochloride*

Cat. No.: *B2932101*

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Executive Summary

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases. This document provides a comprehensive overview of the preclinical data on **BMS-599626 dihydrochloride**, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation. The data presented herein supports its development as a therapeutic agent for cancers driven by HER family signaling pathways.

Mechanism of Action

BMS-599626 is a pan-HER inhibitor, targeting HER1 (EGFR) and HER2 with high potency, and HER4 with reduced activity.[1][2] It functions as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[2] A key feature of BMS-599626 is its ability to inhibit both homodimer and heterodimer signaling of HER1 and HER2, including the critical HER1/HER2 heterodimerization, which is a significant driver of tumor growth in various cancers.[3][4] By blocking the kinase activity of these receptors, BMS-599626 abrogates downstream signaling pathways, primarily the RAS/RAF/MEK/MAPK and PI3K/Akt pathways, leading to inhibition of tumor cell proliferation and survival.[1][5]

In Vitro Activity

Kinase Inhibitory Activity

BMS-599626 demonstrates potent inhibition of HER family kinases. The half-maximal inhibitory concentrations (IC₅₀) for the recombinant cytoplasmic domains of these kinases are summarized in Table 1. The compound shows high selectivity for HER1 and HER2 over a panel of other kinases.^[4]

Table 1: Kinase Inhibitory Activity of BMS-599626^{[1][2][4]}

Kinase	IC ₅₀ (nM)
HER1 (EGFR)	20
HER2	30
HER4	190

Anti-proliferative Activity

BMS-599626 exhibits broad anti-proliferative activity against a panel of human tumor cell lines that are dependent on HER1 and/or HER2 signaling. The IC₅₀ values for various cell lines are presented in Table 2. Notably, the compound had no significant effect on cell lines that do not express these receptors.^[4]

Table 2: Anti-proliferative Activity of BMS-599626 in Human Tumor Cell Lines^[2]

Cell Line	Tumor Type	IC50 (μM)
Sal2	Salivary Gland	0.24
BT474	Breast	0.31
KPL-4	Breast	0.38
HCC1954	Breast	0.34
AU565	Breast	0.63
ZR-75-30	Breast	0.51
MDA-MB-175	Breast	0.84
HCC202	Breast	0.94
HCC1419	Breast	0.75
N87	Gastric	0.45
GEO	Colon	0.90
PC9	Lung	0.34

In Vivo Efficacy

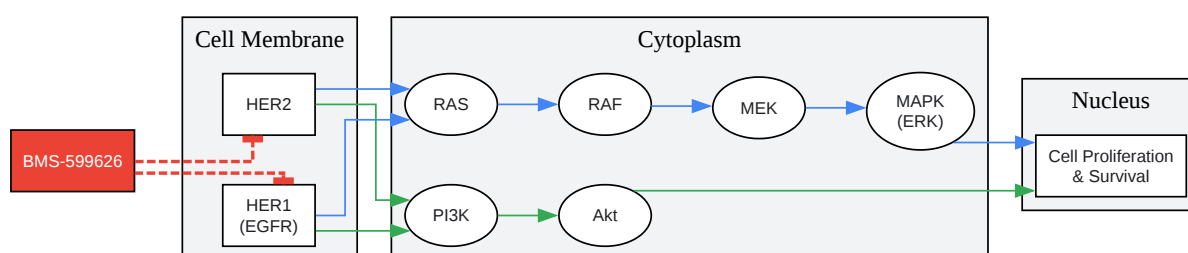
BMS-599626 has demonstrated significant dose-dependent anti-tumor activity in various preclinical xenograft models of human cancer. Oral administration of the compound led to tumor growth inhibition in models overexpressing HER1 or with HER2 gene amplification.

Table 3: In Vivo Antitumor Activity of BMS-599626 in Xenograft Models[1][2]

Xenograft Model	Tumor Type	Dose (mg/kg, p.o.)	Dosing Schedule	Outcome
Sal2	Salivary Gland	60, 120, 240	Daily for 14 days	Dose-dependent tumor growth inhibition
GEO	Colon	Not specified	Daily for 14 days	Tumor growth inhibition
KPL-4	Breast	180 (MTD)	Not specified	Potent antitumor activity
BT474	Breast	Not specified	Not specified	Antitumor activity
N87	Gastric	Not specified	Not specified	Antitumor activity
A549	Non-small cell lung	Not specified	Not specified	Antitumor activity

Signaling Pathway Inhibition

BMS-599626 effectively inhibits the phosphorylation of HER1 and HER2 and downstream signaling molecules. In Sal2 cells, it inhibited receptor autophosphorylation and MAPK phosphorylation with IC₅₀ values of 0.3 μ M and 0.22 μ M, respectively.[5] In GEO cells, it inhibited EGF-stimulated HER1 phosphorylation with an IC₅₀ of 0.75 μ M and nearly completely inhibited EGF-dependent MAPK signaling.[1] In N87 cells, which have high HER2 expression, BMS-599626 inhibited HER2, MAPK, and Akt phosphorylation.[1]



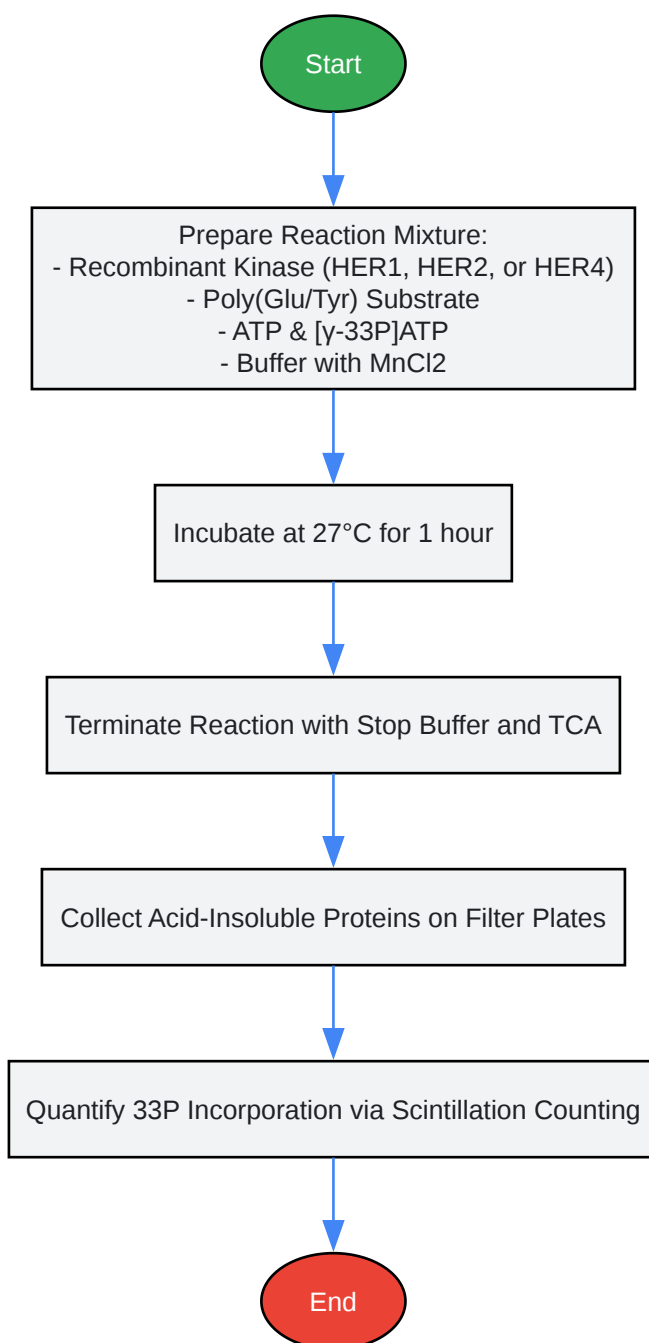
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Caption: Inhibition of HER1/HER2 Signaling by BMS-599626.

Experimental Protocols

In Vitro Kinase Assay

- Enzymes: Recombinant entire cytoplasmic sequences of HER1, HER2, and HER4 expressed in Sf9 insect cells. HER1 and HER4 were GST-fusion proteins purified by affinity chromatography. HER2 was an untagged protein.
- Reaction Mixture: 10 ng of GST-HER1/HER4 or 150 ng of HER2, 1.5 μ M poly(Glu/Tyr) (4:1) substrate, 1 μ M ATP, 0.15 μ Ci [γ -33P]ATP, 50 mM Tris-HCl (pH 7.7), 2 mM DTT, 0.1 mg/mL BSA, and 10 mM MnCl₂ in a 50 μ L reaction volume.
- Incubation: 1 hour at 27°C.
- Termination: Addition of 10 μ L of stop buffer (2.5 mg/mL BSA and 0.3 M EDTA), followed by 108 μ L of 3.5 mM ATP and 5% trichloroacetic acid.
- Detection: Acid-insoluble proteins were collected on GF/C Unifilter plates, and the incorporation of radioactive phosphate was quantified by liquid scintillation counting.[2]



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Caption: In Vitro Kinase Assay Workflow.

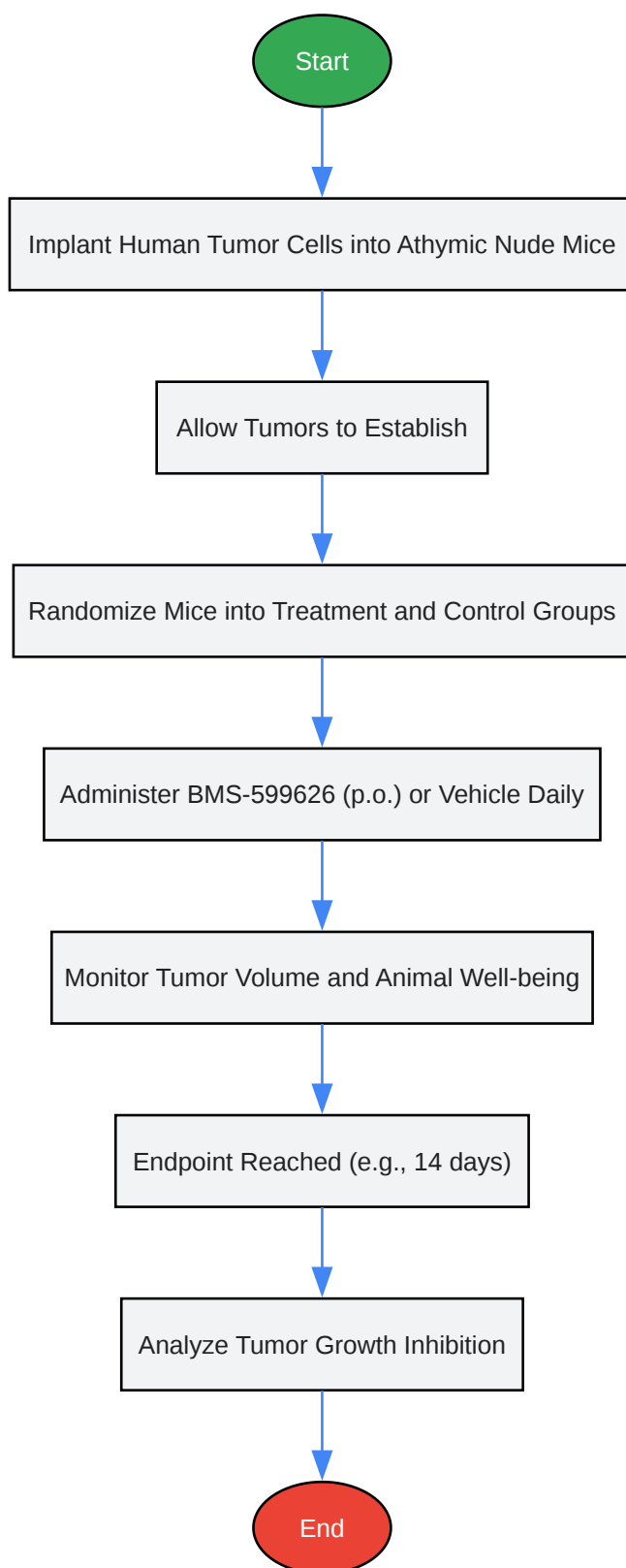
Cell Proliferation Assay

- Cell Culture: Tumor cell lines were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

- Plating: Cells were seeded at 1,000 cells per well in 96-well plates and cultured for 24 hours.
- Treatment: BMS-599626 was diluted in culture medium (final DMSO concentration $\leq 1\%$) and added to the cells.
- Incubation: Cells were cultured for an additional 72 hours.
- Viability/Proliferation Measurement:
 - MTT Assay: Cell viability was determined by measuring the conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye using a CellTiter96 kit.
 - [3H]Thymidine Uptake Assay: For some cell lines, proliferation was measured by pulsing with [3H]thymidine (0.4 $\mu\text{Ci}/\text{well}$) for 3 hours before harvesting. Cells were then lysed, and the incorporated radioactivity was measured by liquid scintillation counting.[\[2\]](#)

In Vivo Xenograft Studies

- Animal Model: Athymic female nude mice.
- Tumor Implantation: Human tumor cell lines (e.g., Sal2, N87, BT474, A549, GEO) were maintained and passaged in the mice.
- Treatment: BMS-599626 was administered orally (p.o.) at doses ranging from 60 to 240 mg/kg.
- Dosing Schedule: Typically daily for a specified period (e.g., 14 days).
- Endpoint: Tumor growth was monitored and compared to vehicle-treated control groups.[\[1\]](#)
[\[2\]](#)



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Caption: In Vivo Xenograft Study Workflow.

Western Blot Analysis of Cellular Signaling

- Cell Treatment: Tumor cells were treated with varying concentrations of BMS-599626.
- Lysis: Whole-cell lysates were prepared.
- Protein Analysis: Proteins were separated by SDS-PAGE and transferred to a membrane.
- Immunoblotting: Membranes were probed with primary antibodies specific for total and phosphorylated forms of HER1, HER2, MAPK, and Akt. This was followed by incubation with a corresponding secondary antibody.
- Detection: Protein bands were visualized using a suitable detection method (e.g., chemiluminescence).^[3]^[6]

Additional Preclinical Findings

Enhancement of Radiosensitivity

BMS-599626 has been shown to significantly enhance the radiosensitivity of head and neck squamous cell carcinoma cells both in vitro and in vivo. This effect is attributed to the induction of G1 cell cycle arrest and inhibition of DNA repair mechanisms.^[1]

Overcoming Multidrug Resistance

Recent studies have indicated that BMS-599626 can antagonize ABCG2-mediated multidrug resistance. It inhibits the efflux function of the ABCG2 transporter, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.

Conclusion

The preclinical data for **BMS-599626 dihydrochloride** strongly support its profile as a potent and selective pan-HER kinase inhibitor. Its ability to inhibit HER1 and HER2 signaling, leading to broad anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo, underscores its therapeutic potential. The well-characterized mechanism of action and the additional benefits of enhancing radiosensitivity and overcoming multidrug resistance provide a solid foundation for its clinical investigation in patients with HER-driven malignancies.

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- To cite this document: BenchChem. [Preclinical Profile of BMS-599626 Dihydrochloride: A Pan-HER Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2932101#preclinical-data-on-bms-599626-dihydrochloride>]

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